3-Chloro-5-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

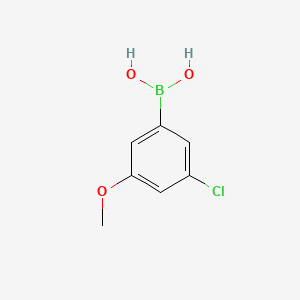

Structure

2D Structure

Properties

IUPAC Name |

(3-chloro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVZSRUGKKOQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590373 | |

| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915201-07-9 | |

| Record name | B-(3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915201-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-methoxyphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxyphenylboronic acid (CAS No. 915201-07-9), a key building block in modern organic synthesis. With full editorial control, this document moves beyond a standard data sheet to offer a Senior Application Scientist's perspective on the compound's synthesis, mechanistic nuances, and practical applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. By integrating established chemical principles with field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile reagent in drug discovery and materials science. Every protocol and claim is substantiated with authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.

Introduction: Strategic Value in Synthesis

This compound is a substituted arylboronic acid that has gained prominence as a versatile intermediate in the construction of complex molecular architectures.[1][2] Its utility is primarily centered on its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern carbon-carbon bond formation.

The strategic placement of the chloro and methoxy groups at the meta positions of the phenyl ring imparts a unique electronic and steric profile. This substitution pattern is of significant interest to medicinal chemists, as it allows for the introduction of a decorated phenyl motif into target molecules, influencing properties such as binding affinity, selectivity, metabolic stability, and overall pharmacological profile. This guide will delve into the practical aspects of utilizing this reagent, from its preparation to its application in cutting-edge synthetic chemistry.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting. The data presented below has been consolidated from reliable chemical suppliers and safety data sheets.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 915201-07-9 | [1] |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.40 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 185-189 °C | |

| Boiling Point | 359.6 ± 52.0 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥97% | [3] |

Safety & Handling

This compound is classified as harmful and requires careful handling in a laboratory environment.

-

Hazard Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Expert Insight: The boronic acid functional group can be sensitive to over-drying, which may lead to the formation of its anhydride (a boroxine). While this often does not impede reactivity in cross-coupling reactions (as the base used in the reaction typically hydrolyzes the boroxine back to the boronic acid in situ), it can affect the material's physical properties and molecular weight calculations. For precise quantitative work, it is advisable to use freshly opened material or to briefly triturate the boronic acid with a solvent like diethyl ether to hydrolyze any anhydride that may have formed.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for potential scale-up operations. The most common and logical laboratory-scale synthesis involves the borylation of an organometallic intermediate derived from a suitable haloaromatic precursor. The protocol described below is a representative procedure adapted from well-established methods for synthesizing analogous substituted phenylboronic acids.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This protocol is based on established procedures for similar compounds, such as 3-chlorophenylboronic acid and 3-methoxyphenylboronic acid, and should be adapted and optimized as necessary. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add 1-bromo-3-chloro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is typically rapid at this temperature.

-

Borylation: Slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the internal temperature below -70 °C. A white precipitate may form upon addition.

-

Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour before allowing it to warm slowly to room temperature overnight.

-

Hydrolysis: Carefully quench the reaction by slowly adding 1 M aqueous hydrochloric acid (HCl) until the pH of the aqueous layer is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water, or an ether/hexane mixture) or by silica gel chromatography to afford pure this compound.

Causality Behind Choices:

-

Starting Material: 1-Bromo-3-chloro-5-methoxybenzene is chosen because the bromine atom undergoes lithium-halogen exchange much more readily than the chlorine atom, providing excellent regioselectivity.

-

Low Temperature (-78 °C): This temperature is critical to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the THF solvent or undesired coupling reactions.

-

Triisopropyl Borate: This borate ester is a common choice due to its lower reactivity compared to trimethyl borate, which can help prevent the formation of over-arylated boron species (triarylboranes).

-

Acidic Workup: The hydrolysis of the borate ester to the boronic acid requires an acidic environment.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a building block in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an organic halide or triflate, under palladium catalysis.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The transmetalation step is often rate-limiting. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which then transfers its aryl group (in this case, the 3-chloro-5-methoxyphenyl moiety) to the palladium(II) center. The electronic nature of the boronic acid plays a key role; the electron-withdrawing nature of the chlorine atom on the this compound can influence the rate of this step.

Application in Kinase Inhibitor Synthesis

Arylboronic acids are foundational reagents in the development of small-molecule kinase inhibitors, a critical class of therapeutics in oncology and immunology.[4] Kinase inhibitors often feature complex biaryl or heteroaryl-aryl cores, which are efficiently constructed using Suzuki-Miyaura coupling. The 3-chloro-5-methoxyphenyl motif is particularly valuable as it can occupy specific pockets within a kinase's ATP-binding site, forming key interactions that enhance potency and selectivity. The chlorine atom can act as a hydrogen bond acceptor or engage in halogen bonding, while the methoxy group can serve as a hydrogen bond acceptor or provide steric bulk to orient the molecule correctly.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Context: The following is a general, field-proven protocol for the coupling of an aryl chloride with this compound. The choice of ligand is critical for activating the C-Cl bond of the coupling partner.

-

Reagent Preparation: In a reaction vial, combine the aryl chloride (1.0 eq), this compound (1.2–1.5 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 eq).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

-

Expert Rationale: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step. Bulky, electron-rich phosphine ligands like SPhos and XPhos are essential as they accelerate the formation of the active Pd(0) species and promote the challenging C-Cl bond cleavage.

-

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is common, as water can aid in dissolving the base and facilitating the transmetalation step.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecules with high therapeutic and material potential. Its true value is realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the creation of novel biaryl structures that are central to modern drug design. This guide provides the foundational knowledge—from synthesis and handling to mechanistic understanding and practical application—required for researchers to confidently and effectively incorporate this reagent into their synthetic programs. By grounding our protocols in established chemical principles and authoritative sources, we empower scientists to accelerate their research and development efforts.

References

- 1. boronpharm.com [boronpharm.com]

- 2. 3-chloro-5-methoxyphenylboronic?acid, CasNo.915201-07-9 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 3. This compound | 915201-07-9 [sigmaaldrich.com]

- 4. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

3-Chloro-5-methoxyphenylboronic acid physical properties

Starting Property Research

I've initiated comprehensive Google searches to uncover the essential physical properties of 3-Chloro -5-methoxyphenylboronic acid. I'm focusing on molecular formula, weight, melting and boiling points, density, and solubility. This initial data collection will lay the groundwork for subsequent analysis.

Compiling Data & Sources

I'm now deep into compiling data on 3-Chloro -5-methoxyphenylboronic acid. I've expanded my search to include safety data, hazard information, and any experimental methodologies for determining physical properties. I'm focusing on chemical supplier databases, journal articles, and regulatory websites to ensure data accuracy. I'm also planning on visually representing its chemical structure with a DOT graph for clarity. Finally, I'll organize everything into a structured technical guide with comprehensive references.

Defining Key Properties

I've been meticulously researching the physical characteristics of 3-Chloro-5-methoxyphenylboronic acid. I've successfully identified the compound's CAS number (915201-07-9) and molecular formula (C7H8B). The goal is a detailed technical guide.

Assembling Key Data

I've compiled all the essential data for the technical guide on this compound. This includes molecular weight, melting and boiling points, appearance, purity, storage conditions, solubility, and safety information. The goal is a comprehensive technical reference for expert users. I'm ready to organize this information into a structured, informative document.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

An In-depth Technical Guide to 3-Chloro-5-methoxyphenylboronic Acid: A Keystone Reagent in Modern Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out for their reliability and broad substrate scope. The utility of these reactions is fundamentally dependent on the availability of diverse and functionalized building blocks. This compound has emerged as a particularly valuable reagent in this context. Its unique substitution pattern—featuring a chloro group, a methoxy group, and the reactive boronic acid moiety—provides a versatile scaffold for introducing complex aryl fragments into target molecules. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and application, grounded in the practical insights required by researchers and drug development professionals.

Core Molecular Properties and Specifications

A precise understanding of a reagent's physicochemical properties is the foundation of its effective use in synthesis. The key quantitative data for this compound are summarized below. This information is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 915201-07-9 | |

| Molecular Formula | C₇H₈BClO₃ | |

| Molecular Weight | 186.40 g/mol | |

| Appearance | Solid, white to off-white powder | |

| Melting Point | 185-189 °C | |

| Boiling Point | 359.6 ± 52.0 °C at 760 mmHg | |

| Purity | Typically ≥98% |

Molecular Structure and Visualization

The reactivity and utility of this compound are direct consequences of its molecular architecture. The phenyl ring is substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] at C1 is the reactive handle for cross-coupling. The chloro substituent at C3 is an electron-withdrawing group that can also serve as a secondary coupling site under specific conditions. The methoxy group (-OCH₃) at C5 is an electron-donating group, modulating the electronic properties of the ring.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids typically proceeds from the corresponding aryl halide. A common and robust method involves a metal-halogen exchange to form an organometallic intermediate, which is then quenched with a borate ester, followed by acidic hydrolysis. For this compound, the logical starting material is 1-bromo-3-chloro-5-methoxybenzene.

The causality behind this choice is rooted in the differential reactivity of aryl halides. The C-Br bond is significantly more susceptible to metal-halogen exchange (e.g., with n-butyllithium) or Grignard formation than the more stable C-Cl bond. This chemoselectivity allows for the targeted formation of the organometallic species at the desired position without disturbing the chloro substituent.

Caption: General workflow for the synthesis of this compound.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2] In a typical cycle, a palladium(0) catalyst undergoes oxidative addition into an aryl halide or triflate (the electrophilic partner). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by activating the boronic acid with a base.[1] The final step, reductive elimination, expels the coupled product and regenerates the Pd(0) catalyst.

The presence of both chloro and methoxy groups on the boronic acid's phenyl ring can influence reaction outcomes, potentially affecting the electronic nature of the palladium complex and the rate of transmetalation.[3][4]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 3-Aryl-1-chloro-5-methoxybenzene.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

Toluene, degassed

-

Water, degassed

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous K₂CO₃ (2.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

-

Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL H₂O per 1 mmol of aryl bromide). The biphasic system is standard for Suzuki couplings.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[5][6][7] It can be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Boronic acids can be susceptible to dehydration to form boroxines, so maintaining a dry environment is crucial for preserving reagent integrity. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 3-Chloro-5-methoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-methoxyphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on the known behavior of structurally related phenylboronic acids. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing reaction outcomes and accelerating developmental timelines.

Introduction: The Role of this compound in Modern Chemistry

This compound belongs to the versatile class of boronic acids, which are integral to a multitude of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—a chloro group, a methoxy group, and the boronic acid moiety on a phenyl ring—imparts a unique combination of steric and electronic properties. These attributes make it a valuable synthon for introducing the 3-chloro-5-methoxyphenyl fragment into complex molecules, a common motif in pharmacologically active compounds and advanced materials.

A fundamental understanding of the solubility of this reagent is paramount. The choice of solvent profoundly impacts reaction kinetics, yield, and the ease of product isolation and purification.[1] In drug development, solubility is a critical determinant of a compound's formulation feasibility and its ultimate bioavailability. This guide, therefore, addresses this crucial knowledge gap by providing both theoretical insights and practical methodologies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For boronic acids, several specific factors come into play.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key structural features:

-

Polarity: The presence of the boronic acid (-B(OH)₂) and methoxy (-OCH₃) groups introduces polarity and the capacity for hydrogen bonding. The chloro (-Cl) group also contributes to the molecule's dipole moment.

-

Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, promoting solubility in protic and polar aprotic solvents.

-

Aromatic Ring: The phenyl ring provides a nonpolar surface area, which can interact favorably with aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium can complicate solubility studies, as the boroxine will exhibit different solubility properties than the monomeric acid.[2][3] The formation of the less soluble trimeric boroxine species is a known obstacle in formulation.[4]

Caption: Reversible dehydration of boronic acid to form a boroxine.

General Solubility Trends for Phenylboronic Acids

Studies on related phenylboronic acids provide valuable predictive insights:

-

High Solubility: Generally observed in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), where hydrogen bonding and dipole-dipole interactions are favorable.[3][5]

-

Moderate Solubility: Often seen in solvents of intermediate polarity, such as chloroform and ethyl acetate.[3][5][6]

-

Low Solubility: Typically found in nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane, toluene), where the polar boronic acid group cannot be effectively solvated.[3][5]

-

Water Solubility: Generally poor for substituted phenylboronic acids, though this can be influenced by pH and the presence of co-solvents or complexing agents like polyols.[4][6]

Based on these trends, this compound is expected to be most soluble in polar aprotic solvents such as THF, acetone, and ethyl acetate, and least soluble in nonpolar hydrocarbons.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The dynamic method, which involves monitoring the dissolution of a solid upon controlled heating, is a reliable and widely used technique for this purpose.[1][2][3]

Recommended Protocol: Dynamic (Turbidity) Method

This method determines the temperature at which a known composition of solute and solvent becomes a single, clear phase.

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed glass vial containing a magnetic stir bar. Prepare a series of vials with varying solute-to-solvent ratios.

-

Heating and Stirring: Place the vial in a programmable heating block or water bath that allows for precise temperature control and vigorous stirring.

-

Temperature Ramp: Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium is maintained.[1]

-

Observation: Continuously monitor the solution. The dissolution temperature is the point at which the solution becomes perfectly clear, indicating the complete dissolution of the solid phase. This can be determined visually or more accurately using a turbidity sensor or a laser beam scattering method.[3]

-

Data Collection: Record the dissolution temperature for each composition.

-

Curve Construction: Plot the mole fraction or concentration of the solute against the recorded dissolution temperature to construct a solubility curve.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the behavior of analogous compounds. These predictions should be validated experimentally using the protocol described above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | THF, Diethyl Ether | High | Strong hydrogen bond accepting ability and moderate polarity effectively solvate the boronic acid group.[3][5] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, these are strong hydrogen bond acceptors.[3][5] |

| Esters | Ethyl Acetate | Moderate to High | Good balance of polarity and hydrogen bond accepting capability.[6] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions, but lacks hydrogen bonding ability.[3][6] |

| Alcohols | Methanol, Ethanol | Soluble | Protic nature allows for extensive hydrogen bonding. Potential for esterification should be noted. |

| Amides | DMF, DMAc | High | Highly polar aprotic solvents that are excellent at solvating polar functional groups.[6] |

| Hydrocarbons | Hexane, Toluene | Very Low | Nonpolar nature is incompatible with the polar boronic acid functionality.[3][5] |

| Aqueous | Water | Poor | Limited solubility is expected, typical for substituted phenylboronic acids.[6] |

Conclusion and Best Practices

For all critical applications in research and development, it is imperative that these predictions are confirmed through rigorous experimental measurement. The dynamic turbidity method detailed in this guide provides a reliable and precise means of generating the necessary quantitative data. By investing in a thorough understanding of the solubility profile of this key synthetic building block, researchers can enhance the efficiency, reproducibility, and success of their chemical endeavors.

References

A Senior Application Scientist's Guide to 3-Chloro-5-methoxyphenylboronic Acid for Advanced Research

Introduction: The Strategic Utility of a Substituted Phenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to success. 3-Chloro-5-methoxyphenylboronic acid, a disubstituted arylboronic acid, represents a key intermediate prized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its unique substitution pattern—a meta-chloro group and a meta-methoxy group—offers medicinal chemists and materials scientists fine control over steric and electronic properties, influencing molecular interactions and physicochemical characteristics of the final compounds.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of this compound. The insights herein are grounded in established principles of organic chemistry and analytical science, designed to empower users to confidently procure and utilize this valuable reagent.

Part 1: Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. Procurement decisions should be based on a combination of stated purity, available analytical data, lot-to-lot consistency, and the scale of synthesis.

Below is a comparative table of prominent commercial suppliers. Note that stock levels and exact specifications are subject to change and should always be verified directly with the supplier.

| Supplier | CAS Number | Stated Purity | Available Forms |

| Sigma-Aldrich (Merck) | 915201-07-9 | ≥98% | Solid powder |

| BLD Pharm | 915201-07-9 | ≥97% | Solid powder |

| Fluorochem | 915201-07-9 | ≥98% | Solid powder |

| 2A Biotech | 915201-07-9 | ≥96% | Solid powder |

| Ivy Fine Chemicals | 915201-07-9 | Commercial Grade | Solid powder |

| ChemScene | 915201-07-9 | ≥98% | Solid powder |

This table is not exhaustive but represents a selection of established suppliers. Purity levels are as stated by the supplier and may be determined by different analytical methods.

Part 2: Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe handling and storage.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 915201-07-9 | - |

| Molecular Formula | C₇H₈BClO₃ | [3] |

| Molecular Weight | 186.40 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 185-189 °C | [4] |

| Boiling Point | ~359.6 °C at 760 mmHg (Predicted) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Safety & Handling:

Based on safety data sheets for closely related arylboronic acids, this compound should be handled with care in a well-ventilated laboratory or fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Arylboronic acids are known to be sensitive to moisture and air.

Part 3: Quality Control & In-House Verification

The success of sensitive downstream applications, such as Suzuki-Miyaura couplings, is directly dependent on the purity of the boronic acid reagent. Impurities can lead to side reactions, catalyst poisoning, and lower yields. The primary impurity of concern for any boronic acid is its corresponding trimeric anhydride, known as a boroxine . This dehydration product can form upon storage and is often in equilibrium with the acid form.

The workflow for selecting a supplier and validating a new batch of reagent should be systematic.

References

A Technical Guide to the Stability, Storage, and Handling of 3-Chloro-5-methoxyphenylboronic acid

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Substituted Arylboronic Acid in Modern Synthesis

3-Chloro-5-methoxyphenylboronic acid (CAS No: 913836-19-6) is a substituted arylboronic acid that serves as a critical building block in contemporary organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The specific arrangement of the chloro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring provides unique electronic and steric properties, enabling chemists to construct complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

However, like many boronic acids, its chemical integrity is susceptible to environmental conditions.[4][5] A comprehensive understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring experimental reproducibility, maximizing reaction yields, and guaranteeing the purity of synthesized target molecules. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details a methodology for its stability assessment.

Core Stability Considerations for Arylboronic Acids

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid functional group, -B(OH)₂. Several key degradation and equilibrium pathways must be considered.

The Boronic Acid-Boroxine Equilibrium

One of the most significant and often overlooked aspects of solid-state boronic acid chemistry is the propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][6][7] This is a reversible, thermally-driven equilibrium reaction.[7] The presence of even trace amounts of water can shift the equilibrium, hydrolyzing the boroxine back to the monomeric boronic acid.[8] Consequently, a container of a seemingly "pure" boronic acid is often a mixture of the acid and its corresponding boroxine, with the ratio dependent on its manufacturing process and storage history. This can lead to inconsistencies in weighing and stoichiometry calculations if not accounted for.

Caption: Reversible equilibrium between boronic acid and its boroxine.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This process, which results in the formation of 1-chloro-3-methoxybenzene, represents an irreversible degradation of the reagent. The reaction can be catalyzed by aqueous acids or bases and is influenced by temperature.[9][10] While arylboronic acids are generally more stable towards protodeboronation than their alkyl or vinyl counterparts, this pathway remains a significant long-term degradation risk, particularly for solutions stored under non-optimal pH conditions.[10]

Oxidation

The boron center is susceptible to oxidation, which can cleave the C-B bond to yield the corresponding phenol (3-chloro-5-methoxyphenol) and boric acid.[9][11] This degradation pathway is particularly relevant when the compound is exposed to atmospheric oxygen, especially over extended periods or at elevated temperatures. Handling the compound under an inert atmosphere is a key preventative measure.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are required. The goal is to create an environment that is cool, dry, dark, and oxygen-free.

Data Summary: Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term stability and integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated at 2–8 °C.[12][13] | Reduces the rate of thermal degradation and dehydration to the boroxine. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[14] | Prevents oxidation of the boron center and minimizes exposure to atmospheric moisture. |

| Moisture | Keep container tightly closed in a dry place, preferably in a desiccator.[15] | Minimizes hydrolysis of the boroxine and prevents moisture-mediated degradation pathways like protodeboronation. |

| Light | Store in an amber or opaque vial.[13] | Protects against potential photolytic degradation, although this is a lesser concern than moisture or air. |

| Container | Use the original supplier vial or a clean, dry, glass container with a tight-fitting, inert cap. | Ensures no contamination from previous reagents or environmental exposure. |

| Short-Term Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |

Laboratory Handling Best Practices

-

Weighing: For sensitive reactions, weigh the required amount of the boronic acid rapidly in a low-humidity environment or a glovebox.

-

Solution Preparation: Use anhydrous solvents to prepare solutions. If the reaction protocol involves aqueous conditions, prepare the boronic acid solution just prior to use.

-

Inert Atmosphere: When setting up reactions, especially those that are heated or run for extended periods, maintain an inert atmosphere over the reaction mixture.[14]

Protocol for Stability Assessment by HPLC

To ensure the quality of a specific batch of this compound, particularly if it has been stored for a long time or subjected to suboptimal conditions, a stability-indicating assay is essential. This protocol provides a self-validating system to quantify purity.[9]

Caption: Experimental workflow for assessing compound stability.

Objective

To quantify the purity of this compound over time under accelerated degradation conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials & Instrumentation

-

This compound (test sample and reference standard)

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH modification)

-

Temperature-controlled oven or incubator

Step-by-Step Methodology

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of Acetonitrile and Water. For example:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

A linear gradient from 10% B to 90% B over 15 minutes can be effective.

-

-

Standard & Sample Preparation:

-

Reference Standard (T₀): Accurately prepare a stock solution of high-purity reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Perform a dilution to a working concentration of ~0.1 mg/mL.

-

Test Sample: Prepare a solution of the test sample at the same concentration (~1 mg/mL) in the same solvent.

-

-

Stress Conditions:

-

Place a tightly sealed vial of the test sample solution into an oven set at 40°C.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C) and detector wavelength (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).

-

Equilibrate the HPLC system with the mobile phase.

-

T₀ Analysis: Inject the reference standard working solution to determine its retention time and peak area.

-

Time-Point Analysis: At specified intervals (e.g., 0, 24, 48, 72 hours), remove the test sample vial from the oven, allow it to cool to room temperature, and prepare a working solution. Inject this solution into the HPLC.

-

-

Data Analysis:

-

For each time point, monitor the peak area of the this compound peak.

-

Observe the appearance of any new peaks, which correspond to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point relative to the T₀ analysis.

-

Strategies for Enhanced Stability: Derivatization

For applications where the inherent instability of the boronic acid poses a significant challenge (e.g., in multi-step automated synthesis or for long-term storage of valuable intermediates), derivatization to a more stable form is a proven strategy.

-

Boronate Esters: Condensation with a diol, such as pinacol, forms a boronate ester.[14] These esters are generally more stable to oxidation and protodeboronation and are often easier to handle and purify.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids that are compatible with a wide range of reaction conditions.[4][5] They are designed for slow, controlled release of the free boronic acid in situ under specific basic conditions, which can significantly improve yields in cross-coupling reactions with unstable boronic acids.[4]

Choosing to use a more stable derivative like a MIDA boronate can be a crucial experimental design choice, trading a slightly higher initial cost for significantly improved reliability and reproducibility.[5][14]

Conclusion

This compound is a powerful synthetic tool, but its efficacy is directly linked to its chemical stability. The principal threats to its integrity are dehydration to the boroxine trimer, protodeboronation, and oxidation. By implementing rigorous storage protocols—specifically, maintaining a cool, dry, and inert environment—and adopting careful handling practices, researchers can preserve the compound's purity. For maximum assurance, the implementation of a stability-indicating HPLC assay provides a robust method for quality control. Understanding and controlling these variables are paramount for achieving reliable and reproducible results in the laboratory and in the development of novel chemical entities.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Purity Assessment of 3-Chloro-5-methoxyphenylboronic Acid

Foreword

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. 3-Chloro-5-methoxyphenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in cross-coupling reactions to synthesize complex molecular architectures. Its purity directly impacts the yield, impurity profile, and ultimately, the viability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale for the robust purity assessment of this compound, grounded in field-proven insights and regulatory expectations.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClO₃ | --INVALID-LINK-- |

| Molecular Weight | 186.40 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 185-189 °C | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge for similar boronic acids |

Structural confirmation is the first step in any purity assessment. A combination of spectroscopic techniques should be employed to verify the identity of this compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C-O stretch of the methoxy group, and the C-Cl stretch.

Potential Impurities: A Process-Oriented Approach

The identification of potential impurities is critical for developing a comprehensive purity assessment strategy. Impurities in this compound can arise from the synthetic route, degradation, or storage. A common synthetic pathway involves the reaction of a Grignard reagent, formed from 1-bromo-3-chloro-5-methoxybenzene, with a trialkyl borate followed by hydrolysis[2][3].

dot

References

Methodological & Application

synthesis of biaryl compounds using 3-Chloro-5-methoxyphenylboronic acid

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing 3-Chloro-5-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Biaryls

Biaryl structures are foundational motifs in molecules of significant value, ranging from life-saving pharmaceuticals and advanced agrochemicals to novel liquid crystals and organic electronics.[1][2][3][4] The ability to strategically synthesize these compounds with precise control over their substitution patterns is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of building blocks available, this compound emerges as a particularly versatile reagent. Its unique trifunctional substitution—a boronic acid for coupling, a chloro group for subsequent functionalization, and a methoxy group to modulate electronic properties—offers chemists a powerful tool for constructing complex molecular architectures.[5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the critical C-C bond that defines the biaryl structure.[6][7][8] This guide provides an in-depth exploration of this reaction, focusing specifically on the practical application of this compound. We will delve into the mechanistic underpinnings of the reaction, detail robust experimental protocols, and offer expert insights into overcoming the unique challenges presented by this substrate, empowering researchers to efficiently generate novel biaryl compounds for drug discovery and beyond.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a marvel of catalytic efficiency, enabling the coupling of an organoboron compound (the boronic acid) with an organohalide. The process is driven by a palladium catalyst and is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This oxidative step transforms the palladium center to a Pd(II) species.[8]

-

Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the halide on the palladium for the aryl group from the boron.[9]

-

Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6]

Practical Considerations for Coupling with this compound

While the Suzuki-Miyaura coupling is highly versatile, success with specific substrates like this compound, especially when paired with challenging coupling partners, requires careful optimization.

-

The Challenge of C-Cl Bond Activation : Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[1][10] The presence of an electron-donating methoxy group on the boronic acid's ring does not directly impact the aryl chloride's reactivity, but when coupling with an electron-rich aryl chloride, the overall reaction can be sluggish. Activating the C-Cl bond for oxidative addition is often the rate-limiting step and demands a highly active catalytic system.[10]

-

Catalyst & Ligand Selection : The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, are field-proven to excel in these challenging couplings.[11][12] They stabilize the palladium center and promote the crucial oxidative addition step. Common palladium precursors include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0).

-

Role of the Base and Solvent : The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate anion [-B(OH)₃]⁻, which is more competent for transmetalation.[9] Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[10][13] The solvent system must solubilize all components and is typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water, which aids in dissolving the base and facilitating the formation of the active boronate species.[7][10]

Experimental Workflow and Protocols

The following protocols provide a robust starting point for researchers. It is always recommended to perform small-scale test reactions to screen conditions for a specific aryl halide partner.

Protocol A: General Purpose Coupling with an Aryl Bromide

This protocol is a reliable starting point for coupling this compound with standard aryl or heteroaryl bromides.

Materials & Reagents:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 equiv.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the vial three times.

-

Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL).

-

Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]

Protocol B: For Challenging Coupling with an Aryl Chloride

This protocol employs a more active catalytic system necessary for the activation of less reactive aryl chlorides.[10]

Materials & Reagents:

-

This compound (1.5 equiv.)

-

Aryl Chloride (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (3 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

-

Anhydrous, degassed Toluene or CPME

-

Glovebox or Schlenk line technique

Procedure:

-

Inside a glovebox, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial with a stir bar.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial tightly with a screw cap containing a PTFE septum.

-

Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Follow steps 5-9 from Protocol A for reaction monitoring, workup, and purification.

Data Presentation: Optimizing Reaction Conditions

For any new coupling partners, screening a matrix of conditions is essential for maximizing yield. The following table provides a template for such an optimization study.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Result |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Result |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | Result |

| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 120 | Result |

Hypothetical Product Characterization

A self-validating protocol requires confirmation of the product's identity. Below is a hypothetical example for the coupling of this compound with 4-bromoaniline.

Product: 4'-Amino-3-chloro-5-methoxybiphenyl

| Property | Data |

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.70 g/mol |

| Appearance | Off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 (d, J=8.4 Hz, 2H), 6.90 (s, 1H), 6.85 (s, 1H), 6.75 (s, 1H), 6.65 (d, J=8.4 Hz, 2H), 5.15 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5, 148.0, 142.5, 135.0, 129.0, 128.5, 115.5, 114.8, 112.0, 105.0, 56.0 |

| Mass Spec (ESI-MS) | m/z 250.06 [M+H]⁺ |

Note: Spectral data is predicted and should be confirmed experimentally. Data presentation style is based on similar compounds.[14]

Applications in Medicinal Chemistry

The 3-chloro-5-methoxyphenyl motif is a valuable scaffold in drug discovery. The chlorine atom can serve as a metabolic blocking site or a handle for further diversification via subsequent cross-coupling reactions. The methoxy group acts as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic character. Biaryls containing similar substituted phenyl rings have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu₅), which have therapeutic potential in treating anxiety, pain, and addiction.[15] The protocols described herein provide a direct route to novel analogs for such discovery programs.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert conditions; Poorly degassed solvents; Incorrect base/solvent combination. | Use a fresh bottle of catalyst/ligand; Ensure proper inert atmosphere technique; Degas solvents thoroughly via sparging or freeze-pump-thaw cycles; Screen alternative bases and solvents. |

| Protodeboronation | Reaction is too slow, allowing the boronic acid to decompose. | Use a more active catalyst/ligand system (e.g., Protocol B); Increase catalyst loading; Use anhydrous conditions if possible; Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16] |

| Homocoupling of Aryl Halide | Reductive elimination from a bis(aryl)palladium intermediate formed from two molecules of the aryl halide. | Lower the reaction temperature; Use a ligand that favors transmetalation over a second oxidative addition. |

Conclusion

This compound is a strategic and versatile building block for the synthesis of functionalized biaryl compounds. Through the robust and adaptable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently access a wide range of novel molecular scaffolds. Success hinges on a rational understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of coupling, particularly with unreactive aryl chlorides. The detailed protocols and expert insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, empowering them to accelerate their research and discovery efforts.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-5-methoxyphenylboronic Acid: A Strategic Building Block for Advanced Organic Synthesis

Introduction: The Architectural Value of a Substituted Phenylboronic Acid

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-methoxyphenylboronic acid, a seemingly unassuming crystalline solid, emerges as a reagent of significant value for synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its utility is rooted in the unique electronic and steric properties conferred by its substitution pattern: a meta-disposed chloro and methoxy group on a phenylboronic acid scaffold. This arrangement offers a potent handle for regioselective carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the mechanistic rationale that underpins its successful implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 915201-07-9 | [1] |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.40 g/mol | [2] |

| Appearance | Off-white to white solid/powder | [3] |

| Melting Point | 185-189 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, THF, and dioxane. | [2] |

Storage and Handling: Like many boronic acids, this compound can be sensitive to moisture and air, which can lead to gradual decomposition through protodeboronation.[3] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling to avoid skin and eye irritation.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, a testament to its significance acknowledged by the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organoborane (like this compound) and an organohalide or triflate has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][6]

Mechanistic Rationale: The "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent system. Understanding the role of each component is critical for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

The Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, dictates the reaction's efficiency. For coupling with aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often required.[8] Ligands like SPhos or XPhos facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, and promote the final reductive elimination.[6][9] The steric bulk of these ligands helps to form a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6]

-

The Role of the Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[10] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium(II) center.[10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and often needs to be optimized for a given substrate pair.[11]

-

Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst system. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are commonly used.[2] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[11]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a generalized protocol and may require optimization for specific substrates.

Reaction Scheme:

Materials and Reagents:

-

This compound (1.2 mmol, 1.2 equiv.)

-

Aryl bromide (1.0 mmol, 1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane, anhydrous and degassed (4 mL)

-

Water, degassed (0.8 mL)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the reaction vial.

-

Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Workflow Visualization

Figure 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Applications in the Synthesis of Bioactive Molecules

The 3-chloro-5-methoxyphenyl moiety is a valuable pharmacophore found in various biologically active molecules. The ability to introduce this fragment in a controlled manner via Suzuki-Miyaura coupling makes this compound a key intermediate in drug discovery and development. For example, related substituted phenylboronic acids are used in the synthesis of complex molecules, including herbicides, demonstrating their utility in creating agrochemicals.[12] The specific substitution pattern can influence the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic properties.

Conclusion

This compound is a versatile and powerful building block in the synthetic chemist's toolbox. Its utility, primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and regioselective synthesis of complex biaryl structures. A deep understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—empowers researchers to optimize conditions and successfully incorporate this valuable fragment into novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided herein serve as a comprehensive guide for the effective application of this important synthetic intermediate.

References

- 1. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] First reported by Akira Suzuki in 1979, this reaction facilitates the formation of C-C bonds between organoboron compounds and organohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The resulting biaryl and substituted aromatic structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the Suzuki-Miyaura coupling of a specific, yet increasingly important building block: 3-Chloro-5-methoxyphenylboronic acid . The presence of a chloro substituent, a methoxy group, and the boronic acid functionality on the same aromatic ring presents a unique set of challenges and opportunities in synthetic chemistry. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to their bromide and iodide counterparts.[2] However, the strength of the C-Cl bond necessitates the use of highly active palladium catalyst systems to achieve efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3]

This document provides a detailed exploration of palladium catalysts and protocols tailored for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl chlorides.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl chloride (Ar'-X), forming a Pd(II) intermediate. This step is typically the most challenging for aryl chlorides due to the high C-Cl bond energy.

-